1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts, as well as the reaction solvent and temperature, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which leads to the suppression of inflammatory cytokines and modulation of immune responses . The compound’s boron moiety plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another PDE4 inhibitor with a similar boron-containing structure, used in the treatment of atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Compounds with similar pharmacological activities, including anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Known for their anti-cholinergic and anti-amnesic activities.
Uniqueness
6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H10BF3O3 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H10BF3O3/c16-14(17,18)10-2-5-11(6-3-10)21-12-4-1-9-8-20-15(19)13(9)7-12/h1-7,19H,8H2 |
InChI Key |
WUWUSGTURCXGIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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